molecular formula C11H22INO2 B060727 Tert-butyl 6-iodohexylcarbamate CAS No. 172846-36-5

Tert-butyl 6-iodohexylcarbamate

Cat. No.: B060727
CAS No.: 172846-36-5
M. Wt: 327.2 g/mol
InChI Key: LOAMYYKULCCZAM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tert-butyl 6-iodohexylcarbamate typically involves multiple steps. One common method includes the following steps :

    Formation of N-tert-butoxycarbonyl-6-aminohexanol: This intermediate is prepared by reacting 6-aminohexanol with di-tert-butyl dicarbonate.

    Iodination: The intermediate is then iodinated using iodine, triphenylphosphine, and imidazole in dichloromethane at room temperature. The reaction mixture is stirred for 2 hours, followed by purification through silica gel column chromatography to obtain N-tert-butoxycarbonyl-6-amino-1-iodohexane.

    Carbamoylation: Finally, the iodinated intermediate is reacted with tert-butyl chloroformate in the presence of a base to yield this compound.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Tert-butyl 6-iodohexylcarbamate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom in the 6-iodohexyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common reagents used in these reactions include iodine, triphenylphosphine, imidazole, and tert-butyl chloroformate . The major products formed depend on the specific reaction conditions and the nature of the nucleophiles involved.

Scientific Research Applications

Tert-butyl 6-iodohexylcarbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 6-iodohexylcarbamate involves its ability to undergo substitution reactions, where the iodine atom is replaced by other functional groups. This reactivity allows it to interact with various molecular targets, including proteins and nucleic acids, thereby modifying their function. The specific pathways involved depend on the nature of the substituents introduced and the biological context in which the compound is used .

Comparison with Similar Compounds

Tert-butyl 6-iodohexylcarbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its high reactivity due to the presence of the iodine atom, making it particularly useful in applications requiring efficient substitution reactions.

Biological Activity

Tert-butyl 6-iodohexylcarbamate (CAS Number: 1932490-91-9) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, exploring its chemical properties, mechanisms of action, and relevant case studies.

This compound has the molecular formula C11H22INO2C_{11}H_{22}INO_2 and a molecular weight of approximately 307.2 g/mol. The compound features a tert-butyl group that contributes to its steric properties, which can influence its reactivity and biological interactions. The presence of iodine in its structure may also play a crucial role in its biological activity, particularly in targeting specific biological pathways.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The following mechanisms have been proposed based on available research:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic processes, potentially affecting pathways like lipid metabolism or neurotransmitter synthesis.
  • Receptor Modulation : It could interact with specific receptors, influencing signal transduction pathways that regulate cellular responses.
  • Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, which could be leveraged in developing new antibiotics or antifungal agents.

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibitory effects against Gram-positive bacteria, suggesting potential use as an antimicrobial agent in pharmaceuticals .
  • Enzyme Interaction Studies :
    In vitro assays demonstrated that this compound inhibits the activity of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. This inhibition could have implications for treating neurodegenerative diseases like Alzheimer's .
  • Toxicological Assessment :
    Toxicity studies showed that while the compound exhibits promising biological activity, it also presents certain toxicity risks at higher concentrations. Further studies are necessary to establish safe dosage levels for therapeutic applications .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition against Gram-positive bacteria
Enzyme InhibitionInhibition of acetylcholinesterase
ToxicityPotential toxicity at high doses

Properties

IUPAC Name

tert-butyl N-(6-iodohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22INO2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8-12/h4-9H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOAMYYKULCCZAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00442582
Record name TERT-BUTYL 6-IODOHEXYLCARBAMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172846-36-5
Record name TERT-BUTYL 6-IODOHEXYLCARBAMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(6-iodohexyl)carbamate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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